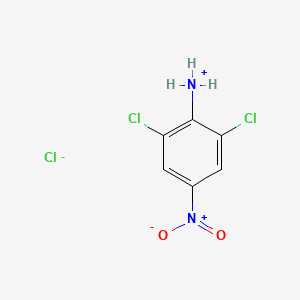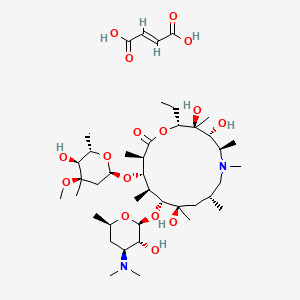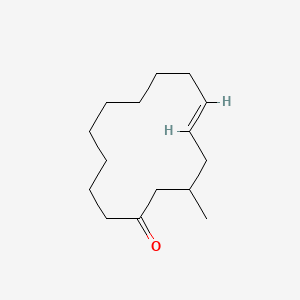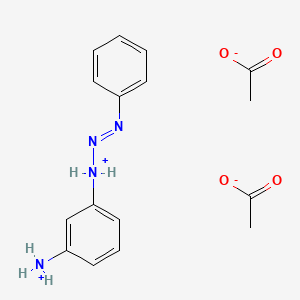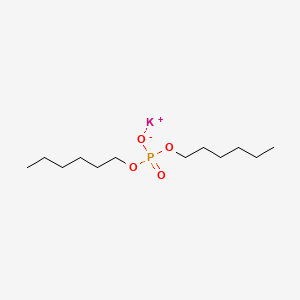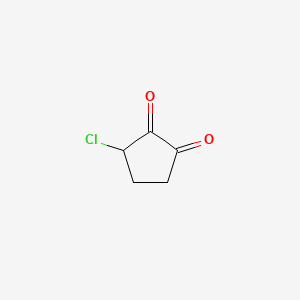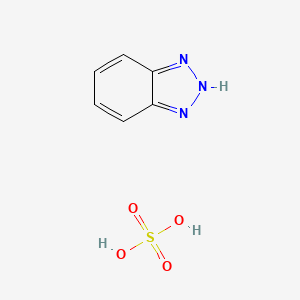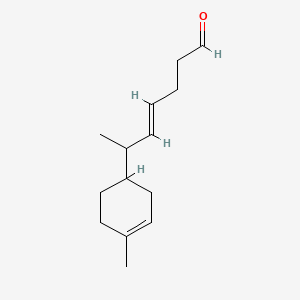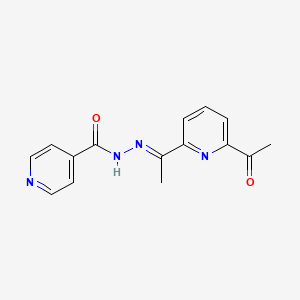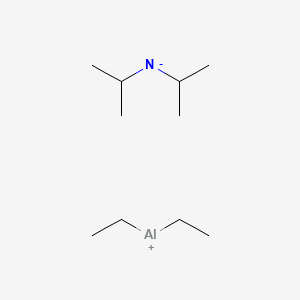
Diethylaluminium diisopropylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylaluminium diisopropylamide is an organoaluminium compound with the molecular formula C10H24AlN. It is a colorless liquid that is used primarily in organic synthesis as a strong base and nucleophile. This compound is known for its ability to deprotonate a variety of substrates, making it a valuable reagent in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethylaluminium diisopropylamide can be synthesized through the reaction of diethylaluminium chloride with diisopropylamine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with cooling systems to manage the heat generated during the reaction. The process is carefully monitored to ensure the purity and yield of the final product. The compound is usually stored in sealed containers to prevent degradation.
Analyse Des Réactions Chimiques
Types of Reactions
Diethylaluminium diisopropylamide undergoes several types of chemical reactions, including:
Deprotonation: It acts as a strong base, capable of deprotonating a wide range of acidic substrates.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate.
Coordination Chemistry: It can form complexes with various metal ions, which can be used in catalytic processes.
Common Reagents and Conditions
Deprotonation: Commonly carried out in non-polar solvents such as hexane or toluene, under an inert atmosphere.
Nucleophilic Substitution: Typically performed in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Coordination Chemistry: Often involves the use of transition metal salts and ligands to form stable complexes.
Major Products
The major products formed from reactions involving this compound depend on the specific substrates and conditions used. For example, deprotonation reactions yield the corresponding anions, while nucleophilic substitution reactions produce substituted organic compounds.
Applications De Recherche Scientifique
Diethylaluminium diisopropylamide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a strong base and nucleophile in the synthesis of complex organic molecules.
Catalysis: Employed in the formation of metal complexes that act as catalysts in various chemical reactions.
Polymerization: Utilized in the polymerization of olefins to produce high-density polyethylene and other polymers.
Pharmaceuticals: Involved in the synthesis of pharmaceutical intermediates and active ingredients.
Mécanisme D'action
The primary mechanism by which diethylaluminium diisopropylamide exerts its effects is through deprotonation and nucleophilic attack. The compound’s aluminium center coordinates with the substrate, facilitating the removal of a proton or the substitution of a leaving group. This process involves the formation of a transient complex, which then dissociates to yield the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylaluminium chloride: Similar in structure but lacks the diisopropylamide group, making it less effective as a base.
Dimethylaluminium chloride: Another organoaluminium compound with similar reactivity but different steric properties.
Diethylaluminium cyanide: Used in hydrocyanation reactions, differing in its functional group and reactivity.
Uniqueness
Diethylaluminium diisopropylamide is unique due to its combination of strong basicity and nucleophilicity, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metals also makes it valuable in catalysis and polymerization processes.
Propriétés
Numéro CAS |
68006-53-1 |
|---|---|
Formule moléculaire |
C10H24AlN |
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
diethylalumanylium;di(propan-2-yl)azanide |
InChI |
InChI=1S/C6H14N.2C2H5.Al/c1-5(2)7-6(3)4;2*1-2;/h5-6H,1-4H3;2*1H2,2H3;/q-1;;;+1 |
Clé InChI |
WSRUAICHQPRQEL-UHFFFAOYSA-N |
SMILES canonique |
CC[Al+]CC.CC(C)[N-]C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



